1H-Imidazole-1-octanamine
Description
Chemical Taxonomy of Imidazole Derivatives
Imidazole derivatives are classified based on substituent position, chain length, and functional groups. This compound (C₁₁H₂₁N₃) belongs to the N-alkylimidazole family, characterized by an octylamine group at the N1 position of the imidazole ring. This placement distinguishes it from positional isomers such as 1H-Imidazole-4-octanamine, where the side chain occupies the C4 position.
Table 1: Comparative Analysis of Imidazole Derivatives
The octanamine side chain enhances lipophilicity, improving membrane permeability compared to shorter-chain analogs. This property is critical for bioavailability in pharmaceutical applications.
Historical Development of Alkyl-Substituted Imidazole Compounds
The synthesis of alkylimidazoles dates to the late 19th century, with early methods relying on condensation reactions between aldehydes and ammonia. The Maquenne synthesis (1905) marked a milestone, utilizing hydroxyimino ketones and aldehydes to construct the imidazole core. However, these methods suffered from low yields and poor regioselectivity.
Modern approaches, such as microwave-assisted alkylation , have revolutionized the field. For this compound, the reaction of imidazole with 1-bromooctane in the presence of a phase-transfer catalyst achieves yields exceeding 80%. Comparative studies show that microwave irradiation reduces reaction times from 24 hours to 30 minutes while minimizing side products.
Key Historical Milestones:
Positional Isomerism in Octanamine-Functionalized Imidazoles
Positional isomerism profoundly influences the biological and chemical behavior of imidazole derivatives. For this compound, the N1-substituted isomer exhibits distinct properties compared to C2- or C4-substituted analogs:
Table 2: Physicochemical Properties of Positional Isomers
| Isomer | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.2 | 0.45 | 98–102 |
| 1H-Imidazole-4-octanamine | 2.8 | 1.12 | 85–89 |
| 1H-Imidazole-2-octanamine | 3.0 | 0.78 | 91–95 |
The N1 isomer’s higher lipophilicity (LogP = 3.2) enhances its ability to traverse lipid bilayers, making it preferable for intracellular drug delivery. In contrast, C4-substituted analogs show improved water solubility due to reduced steric hindrance, favoring applications in aqueous-phase catalysis.
Synthetic Challenges:
- Regioselectivity: Controlling substitution position requires careful selection of catalysts. For example, copper(I) iodide promotes N1 alkylation, while palladium catalysts favor C2 substitution.
- Purification: Isomeric mixtures necessitate advanced chromatographic techniques, such as chiral stationary-phase HPLC, to achieve >99% purity.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
8-imidazol-1-yloctan-1-amine |
InChI |
InChI=1S/C11H21N3/c12-7-5-3-1-2-4-6-9-14-10-8-13-11-14/h8,10-11H,1-7,9,12H2 |
InChI Key |
DIDBESBVZPAZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCCCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations :
- For example, the isoheptadecyl derivative (CAS 3010-23-9) may exhibit surfactant-like behavior due to its long alkyl chain .
- Electron-Withdrawing Groups : Nitro or epoxy substituents (e.g., CAS 16773-52-7) increase reactivity, making such compounds useful in antiparasitic drug synthesis .
- Stereochemical Complexity : Optically active 1-phenylethyl-substituted imidazoles (e.g., from Mlostoń et al.) highlight the role of chirality in biological activity, a factor that would also apply to octanamine derivatives if stereocenters exist .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound (Predicted) | 1-(1-Phenylethyl)-1H-imidazole | 1H-Imidazole-1-ethanamine, 2-isoheptadecyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 195.3 | 172.2 | 373.6 |
| LogP (Lipophilicity) | ~3.5 (moderate) | ~2.8 | ~8.2 (highly lipophilic) |
| Solubility | Low in water | Moderate in organic solvents | Insoluble in water |
| Bioavailability | Moderate | High (due to aromaticity) | Low (due to size) |
Preparation Methods
Procedure
-
Reagents : Imidazole, 1-bromo-octane, NaOH/K₂CO₃ (base), acetone or THF (solvent).
-
Conditions : Stirring at room temperature (20–25°C) for 12–24 hours.
-
Workup : Extraction with dichloromethane, drying with Na₂SO₄, and evaporation under reduced pressure.
Key Data :
| Source | Base | Solvent | Yield | Purity | Notes |
|---|---|---|---|---|---|
| NaOH | THF/MeOH | 82% | >95% | Crude product purified via distillation. | |
| K₂CO₃ | Acetone | 70–80% | High | Requires 0.8 equiv. of 1-bromo-octane. |
This method is scalable but may face challenges with excess base, leading to side reactions.
Cyanoethyl Intermediate Route
A two-step process involving cyanoethyl imidazole formation followed by hydrogenation offers high efficiency. This method is favored in industrial settings due to mild conditions and high yields.
Step 1: Cyanoethyl Imidazole Synthesis
-
Reagents : Imidazole, acrylonitrile, base (e.g., NaOH).
-
Conditions : Alkaline medium, 50–80°C.
Step 2: Hydrogenation to Amine
-
Reagents : N-Cyanoethyl imidazole, Raney nickel (catalyst), H₂ gas.
-
Conditions : 10 MPa H₂, 125°C, 5 hours.
Key Data :
| Source | Yield | Purity | Catalyst | Conditions |
|---|---|---|---|---|
| 82% | >95% | Raney nickel | 10 MPa H₂, 125°C, 5 h | |
| 70–75% | High | - | Alkaline hydrolysis alternative |
This method minimizes by-products and suits large-scale production.
Phthalimide Protection and Deprotection
| Source | Step | Reagents | Yield | Notes |
|---|---|---|---|---|
| Protection | Phthalimide chloride, NaH | 51% | Requires anhydrous DMF. | |
| Deprotection | Hydrazine monohydrate | 100% | No purification needed. |
This method is advantageous for complex syntheses requiring orthogonal protection strategies.
Solvent-Free Cyclization
Emerging green chemistry approaches eliminate solvents, enhancing sustainability.
Procedure
-
Reagents : o-Phenylenediamine, octanal, ammonium acetate.
-
Conditions : 70°C, 1 hour.
Key Data :
While this method is eco-friendly, it may struggle with steric hindrance from the octyl group.
Hydrogenation of Nitriles
Nitrile precursors are reduced to amines using catalytic hydrogenation.
Procedure
-
Reagents : N-Cyano-octyl imidazole, H₂ gas, Pd/C or Raney nickel.
-
Conditions : 1–5 atm H₂, 50–100°C.
Key Data :
This method is efficient but limited by catalyst availability and cost.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation | Simple, scalable, low cost. | Side reactions, excess base required. |
| Cyanoethyl Route | High purity, industrial-friendly. | Multi-step, catalyst dependency. |
| Phthalimide Protection | Selective, protects sensitive amines. | Low yields in protection step. |
| Solvent-Free | Eco-friendly, high yields. | Limited to small-scale syntheses. |
| Hydrogenation | Direct conversion, minimal by-products. | High-pressure equipment required. |
Critical Parameters and Optimization
-
Base Selection : NaOH or K₂CO₃ are preferred for alkylation, while LiHMDS is used in nitrile-mediated syntheses.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require strict anhydrous conditions.
-
Catalyst Efficiency : Raney nickel outperforms Pd/C in nitrile hydrogenation due to higher surface area and activity .
Q & A
Q. What are the recommended methods for synthesizing 1H-Imidazole-1-octanamine in a laboratory setting?
- Methodological Answer : Synthesis typically involves alkylation of the imidazole ring with an octanamine derivative. A common approach is nucleophilic substitution, where the nitrogen atom of imidazole reacts with a halogenated octanamine precursor (e.g., 1-bromooctane) under basic conditions. For example, using potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with incompatible materials like strong oxidizers (e.g., peroxides) .
- Storage : Store in a cool (2–8°C), dry environment in airtight containers under nitrogen to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include imidazole protons (δ 7.0–7.5 ppm) and the octanamine chain (δ 1.2–1.6 ppm for CH₂ groups).
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, use SHELXL for refinement after data collection (Mo-Kα radiation, 100 K). Validate hydrogen bonding and packing motifs .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic routes?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation. Adjust reaction time/temperature for steps with low conversion.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition-metal catalysts (e.g., CuI) to enhance alkylation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and side reactions.
- Statistical Design : Apply factorial experiments (e.g., Box-Behnken design) to identify critical variables (molar ratios, temperature) .
Q. How can researchers investigate the interaction mechanisms between this compound and biological membranes?
- Methodological Answer :
- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) and monitor changes in membrane fluidity using lipid bilayer models (e.g., DOPC liposomes).
- Surface Plasmon Resonance (SPR) : Immobilize membrane proteins (e.g., GPCRs) on a sensor chip and measure binding kinetics in real time.
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model insertion into lipid bilayers. Analyze parameters like lateral diffusion coefficients and hydrogen bonding .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) for geometry optimization.
- Reactivity Descriptors : Compute Fukui indices to identify regions prone to nucleophilic or electrophilic attack.
- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways.
- Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions for functionalization .
Handling Data Contradictions
Q. How should researchers address discrepancies in experimental data (e.g., conflicting spectroscopic results or biological activity)?
- Methodological Answer :
- Cross-Validation : Repeat experiments under identical conditions and compare results across independent labs.
- Multi-Technique Analysis : Combine NMR, X-ray, and computational data to resolve structural ambiguities. For example, crystallography can clarify tautomeric forms suggested by NMR .
- Statistical Analysis : Use Bayesian inference or chi-square tests to assess the likelihood of outliers or systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
